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propynyl-

Cat. No.: B011061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gem-dialkynylcyclopropanes represent a unique class of strained cyclic compounds

characterized by the presence of two alkyne functionalities attached to the same carbon atom

of a cyclopropane ring. This structural motif imparts significant reactivity and unique

conformational constraints, making them intriguing building blocks for organic synthesis and

potential scaffolds in medicinal chemistry. The high degree of unsaturation and the inherent

ring strain of the cyclopropane ring govern their chemical behavior and physical properties.

This guide provides a comprehensive overview of the available physicochemical data, detailed

experimental protocols for their synthesis, and a visualization of their synthetic pathway.

Physicochemical Properties
Quantitative data on the physicochemical properties of gem-dialkynylcyclopropanes are scarce

in the literature. However, thermochemical data for the parent compound, 1,1-

diethynylcyclopropane, is available and provides valuable insight into the energetic landscape

of this class of molecules.
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Property Value Compound Source

Thermochemistry

Standard Liquid

Enthalpy of Formation

(ΔfH°liquid)

500.9 ± 1.2 kJ/mol
1,1-

diethynylcyclopropane
--INVALID-LINK--[1]

Standard Liquid

Enthalpy of

Combustion

(ΔcH°liquid)

-4113.0 ± 0.8 kJ/mol
1,1-

diethynylcyclopropane
--INVALID-LINK--[1]

General Properties

(Predicted/Representa

tive)

Molecular Weight 90.12 g/mol
1,1-

diethynylcyclopropane
Cheméo[2]

Octanol/Water

Partition Coefficient

(logP)

Not Experimentally

Determined

Acidity (pKa of alkynyl

C-H)

~25 (typical for

terminal alkynes)

Spectroscopic Data

(Representative)

1H NMR (alkynyl C-H) δ ~ 2.0-3.0 ppm

13C NMR (alkynyl

C≡C)
δ ~ 65-90 ppm

IR Spectroscopy

(alkynyl C-H stretch)
ν ~ 3300 cm-1

IR Spectroscopy

(alkynyl C≡C stretch)
ν ~ 2100-2260 cm-1
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Note: Due to the limited experimental data, some values are representative of the functional

groups present in the molecule.

Experimental Protocols
The synthesis of gem-dialkynylcyclopropanes can be achieved through a multi-step sequence

starting from 1,1-diacylcyclopropanes. The following protocols are based on the work of Zefirov

et al., who reported the synthesis of 1,1-diethynylcyclopropane and its derivatives.

Protocol 1: Synthesis of 1,1-Divinylcyclopropane
This procedure is the initial step towards the synthesis of the dialkynyl derivatives.

Materials:

1,1-Diacetylcyclopropane

Lithium aluminum hydride (LiAlH4)

Anhydrous diethyl ether

Potassium bisulfate (KHSO4)

Saturated aqueous solution of ammonium chloride (NH4Cl)

Anhydrous magnesium sulfate (MgSO4)

Procedure:

A solution of 1,1-diacetylcyclopropane in anhydrous diethyl ether is slowly added to a stirred

suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

The reaction mixture is stirred at room temperature until the reduction is complete (monitored

by TLC).

The reaction is quenched by the careful addition of a saturated aqueous solution of

ammonium chloride.

The resulting precipitate is filtered off, and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether.

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and

the solvent is removed under reduced pressure to yield the crude diol.

The crude diol is then subjected to dehydration by heating with a catalytic amount of

potassium bisulfate under vacuum to afford 1,1-divinylcyclopropane.

Protocol 2: Synthesis of 1,1-Diethynylcyclopropane
This protocol describes the conversion of the divinyl intermediate to the target dialkynyl

compound via a bromination-dehydrobromination sequence.

Materials:

1,1-Divinylcyclopropane

Bromine (Br2)

Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

Potassium hydroxide (KOH)

Ethanol

Procedure:

A solution of bromine in carbon tetrachloride is added dropwise to a solution of 1,1-

divinylcyclopropane in the same solvent at a low temperature (e.g., -20 °C) with stirring. The

reaction is continued until the bromine color persists.

The solvent is removed under reduced pressure to yield the crude tetrabromide intermediate.

The crude tetrabromide is then treated with a solution of potassium hydroxide in ethanol.

The mixture is heated at reflux for several hours to effect the dehydrobromination.

After cooling, the reaction mixture is poured into water and extracted with a suitable organic

solvent (e.g., diethyl ether).
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The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is evaporated.

The resulting 1,1-diethynylcyclopropane is purified by distillation or column chromatography.

Synthetic Pathway Visualization
The following diagram illustrates the key transformations in the synthesis of gem-

dialkynylcyclopropanes from 1,1-diacylcyclopropanes.

Starting Material Intermediate 1 Intermediate 2 Intermediate 3 Final Product

1,1-Diacylcyclopropane 1,1-Di(1-hydroxyalkyl)cyclopropane
Reduction (e.g., LiAlH4)

1,1-Divinylcyclopropane
Dehydration (e.g., KHSO4, heat)

1,1-Di(1,2-dibromoethyl)cyclopropane
Bromination (Br2)

1,1-Dialkynylcyclopropane
Dehydrobromination (e.g., KOH, heat)

Click to download full resolution via product page

Caption: Synthetic route to gem-dialkynylcyclopropanes.

Logical Relationships in Reactivity
The chemical behavior of gem-dialkynylcyclopropanes is dictated by the interplay between the

strained cyclopropane ring and the reactive alkyne moieties. The following diagram illustrates

the logical relationships of their potential reactivity.
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Potential Reactions

gem-Dialkynylcyclopropane

Strained Ring + Two Pi-Systems

Cycloaddition Reactions e.g., Diels-Alder, Click Chemistry

Acts as Dienophile/Dipolarophile

Thermal/Photochemical Rearrangements Ring opening/expansion

Relief of Ring Strain

Deprotonation-Alkylation Formation of substituted alkynes

Acidic Acetylenic Protons

Metal-Catalyzed Coupling e.g., Sonogashira, Glaser

Formation of Metal Acetylides

Click to download full resolution via product page

Caption: Reactivity map of gem-dialkynylcyclopropanes.

Conclusion
Gem-dialkynylcyclopropanes are a fascinating yet underexplored class of molecules. While

comprehensive experimental data on their physicochemical properties remain limited, their

synthesis is achievable through established organic transformations. The unique combination

of a strained three-membered ring and two triple bonds suggests a rich and diverse reactivity

profile, making them promising candidates for further investigation in synthetic and medicinal

chemistry. This guide serves as a foundational resource to stimulate and support future

research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties of Gem-Dialkynylcyclopropanes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011061#physicochemical-properties-of-gem-
dialkynylcyclopropanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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